molecular formula C18H20N2O2S B2464294 N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892983-35-6

N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2464294
CAS No.: 892983-35-6
M. Wt: 328.43
InChI Key: SCVCGJMGQKNBIK-UHFFFAOYSA-N
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Description

N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound derived from the tetrahydrobenzo[b]thiophene scaffold, a structural motif widely explored in medicinal chemistry due to its pharmacological versatility. The compound features a phenylacetamido substituent at position 2 and an N-methyl carboxamide group at position 2. These analogs exhibit diverse biological activities, including acetylcholinesterase (AChE) inhibition, antioxidant effects, and antinociceptive properties, making comparative analysis critical for understanding structure-activity relationships (SARs) .

Properties

IUPAC Name

N-methyl-2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-19-17(22)16-13-9-5-6-10-14(13)23-18(16)20-15(21)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVCGJMGQKNBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiophene derivatives with amines and acylating agents under controlled conditions . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is a notable method for synthesizing thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The tetrahydrobenzo[b]thiophene-3-carboxamide core is common among analogs, with variations in substituents at positions 2 and 3 driving pharmacological differences:

Compound Name Substituent at Position 2 Substituent at Position 3 Key Structural Features Reference
Target Compound 2-Phenylacetamido N-Methyl carboxamide Aromatic phenyl group; methyl group enhances lipophilicity -
Compound 122 2-(4-Methoxyphenylpiperazinyl)acetamido Carboxamide Methoxy group enhances electron density; piperazine improves solubility
Compound 92b 2-Cyanoacetamido Carboxamide Polar cyano group increases hydrogen-bonding potential
Compound IIIb () 2-(4-Benzylpiperazinyl)acetamido Carboxamide Benzylpiperazine enhances receptor binding via aromatic interactions

Key Observations :

  • Phenylacetamido vs. Piperazinylacetamido : The target compound’s phenyl group may favor hydrophobic interactions, whereas piperazine derivatives (e.g., Compound 122) introduce basicity and solubility .
  • Cyanoacetamido vs. Phenylacetamido: Cyano groups (Compound 92b) enhance antioxidant activity via radical scavenging, while phenyl groups may prioritize enzyme inhibition .

Pharmacological Activities

Acetylcholinesterase (AChE) Inhibition
  • Compound 122 : Exhibited 60% AChE inhibition at 2.6351 mM, surpassing donepezil (40%) due to H-bond interactions with Phe288 via the amide linker .
  • Target Compound : Predicted to show moderate AChE inhibition, as phenylacetamido lacks the piperazine moiety critical for enhanced binding in Compound 122.
Antioxidant Activity
  • Compound 92b: Scavenged 55.5% nitric oxide radicals at 100 μM, attributed to the electron-withdrawing cyano group stabilizing radical intermediates .
  • Target Compound: Likely lower antioxidant activity due to the absence of polar cyano or carboxamide groups at position 2.
Antinociceptive Activity
  • Substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates: Demonstrated low toxicity (Class V) and high antinociceptive activity in mice, linked to the 2-aminothiophene and dioxobutanoic acid pharmacophores .

Physicochemical Properties

Property Target Compound Compound IIIb () Compound 92b ()
Melting Point Not reported 200–202°C Not reported
Molecular Weight ~375.45 g/mol ~437.52 g/mol ~305.37 g/mol
Solubility Moderate (N-methyl enhances lipophilicity) Low (bulky benzylpiperazine) High (polar cyano group)

Key Observations :

  • Piperazine Derivatives : Lower solubility due to aromatic substituents but improved receptor affinity .

Biological Activity

N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following molecular formula: C18H20N2O2S and a molecular weight of 328.43 g/mol. Its structure features a tetrahydrobenzo[b]thiophene core, which contributes to its pharmacological properties. The presence of the phenylacetamido group is significant for its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • NADPH Oxidase Inhibition : This compound is reported to inhibit NADPH oxidase activity, which plays a crucial role in reactive oxygen species (ROS) production. Inhibition of this enzyme can lead to reduced oxidative stress and inflammation in various disease models .
  • Anti-inflammatory Effects : Studies suggest that the compound may exert anti-inflammatory effects by modulating cytokine release and inhibiting pathways associated with inflammation .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity against various cell lines:

  • Cancer Cell Lines : The compound has shown cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent. For instance, it has been tested against breast cancer and lung cancer cell lines with promising results .
  • Microbial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus, suggesting its potential utility in treating bacterial infections .

In Vivo Studies

In vivo studies have provided insights into the therapeutic potential of this compound:

  • Animal Models : Experimental models have shown that administration of this compound can lead to significant reductions in tumor size and improved survival rates in treated animals compared to controls .

Case Studies

Several case studies highlight the therapeutic applications of this compound:

  • Case Study on Cancer Treatment : A study involving mice with induced tumors demonstrated that treatment with this compound resulted in a 40% reduction in tumor volume after four weeks of treatment .
  • Infection Control : In another study focusing on bacterial infections, the compound was administered to rats infected with Staphylococcus aureus. Results showed a significant decrease in bacterial load and inflammation markers compared to untreated controls .

Data Tables

Biological ActivityEffect ObservedReference
Cytotoxicity in cancer cell linesSignificant reduction in viability
Antimicrobial activityReduced bacterial load in infected models
Anti-inflammatory effectsDecreased cytokine levels

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?

The synthesis typically involves multi-step reactions starting from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Key steps include:

  • Amide coupling : Reacting the amino group with 2-phenylacetic acid derivatives using coupling agents like EDC/HOBt in DMF or DMSO .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for high solubility of intermediates .
  • Temperature control : Reactions are often conducted at room temperature or mild heating (40–60°C) to avoid side reactions .
  • Purification : Reverse-phase HPLC or recrystallization (e.g., methanol/water) ensures ≥95% purity .

Q. How is structural characterization performed for this compound?

A combination of analytical techniques is used:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and functional groups (e.g., amide NH at δ 5.98 ppm, aromatic protons at δ 7.3–7.6 ppm) .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+^+ at m/z 342.46) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., monoclinic space group P21_1/c with Z = 8) .

Q. What in vitro assays are used for preliminary biological evaluation?

  • Cytotoxicity : Tested against cancer cell lines (e.g., MCF-7, HEPG-2) via MTT assays, with IC50_{50} values compared to reference drugs .
  • Enzyme inhibition : Acetylcholinesterase (AChE) inhibition is assessed using Ellman’s method, with activity reported as % inhibition relative to donepezil .
  • Antimicrobial activity : Disk diffusion assays against S. aureus or E. coli measure zone-of-inhibition diameters .

Advanced Research Questions

Q. How do structural modifications impact biological activity?

Structure-activity relationship (SAR) studies highlight:

Substituent Biological Effect Reference
N-Methyl group Enhances metabolic stability by reducing oxidative deamination
Phenylacetamido Increases AChE inhibition (60% vs. donepezil’s 40%) via H-bonding with Phe288
Thiophene core Electron-rich sulfur atom improves binding to retinoic acid receptor-related receptors

Q. What mechanistic insights explain its enzyme inhibitory activity?

Molecular docking and kinetic studies reveal:

  • AChE inhibition : The carboxamide group forms hydrogen bonds with the catalytic triad (Ser203, His447), while the phenylacetamido moiety occupies the peripheral anionic site .
  • RORγt modulation : The tetrahydrobenzo[b]thiophene core interacts with hydrophobic pockets in the ligand-binding domain .

Q. How can synthesis challenges (e.g., regioselectivity, impurities) be addressed?

  • Regioselective coupling : Use of bulky bases (e.g., DIPEA) directs amide formation to the 2-position .
  • Impurity control : HPLC monitoring at 254 nm identifies byproducts (e.g., unreacted starting materials) .
  • Scalability : Flow chemistry reduces reaction times and improves yields for multi-gram synthesis .

Q. How does this compound compare to structurally related analogs?

Compound Key Feature Biological Advantage
Donepezil Piperidine coreLower AChE inhibition (40%)
Compound IIIb 4-Methoxyphenyl substituent60% AChE inhibition due to enhanced H-bonding
Compound 6a Electron-withdrawing groupsHigher cytotoxicity (IC50_{50} = 2.1 µM vs. MCF-7)

Q. What advanced analytical methods improve purity assessment?

  • Chiral HPLC : Resolves enantiomeric impurities using columns like Chiralpak AD-H (hexane:isopropanol = 90:10) .
  • LC-MS/MS : Quantifies trace metabolites (e.g., hydrolyzed carboxylic acid derivatives) .

Q. How is metabolic stability predicted computationally?

  • Aldehyde oxidase (AO) susceptibility : QSAR models predict metabolic hotspots (e.g., methyl groups reduce AO-mediated oxidation) .
  • CYP450 interactions : Docking simulations identify CYP3A4 as the primary metabolizing enzyme .

Q. Can synergistic effects be achieved with combination therapies?

  • Anticancer synergy : Co-administration with cisplatin enhances apoptosis in HA22T cells (combination index = 0.45) .
  • Antimicrobial synergy : Pairing with ciprofloxacin reduces biofilm formation in P. aeruginosa .

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